Physicochemical properties of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Physicochemical properties of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Foreword for the Research Professional
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of interactions with various biological targets. The specific analogue, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, presents as a key intermediate or a potential pharmacophore in its own right. The chloro substituent at the 4-position offers a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery campaigns. Understanding the fundamental physicochemical properties of this core structure is not merely an academic exercise; it is a critical prerequisite for any rational drug design and development program. Poor solubility, unfavorable pKa, or unforeseen instability can terminate the progression of an otherwise promising candidate.
This guide provides a comprehensive framework for the detailed physicochemical characterization of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine. It is structured not as a rigid protocol but as a logical workflow, guiding the researcher from structural confirmation to the nuanced determination of key drug-like properties. The methodologies described are grounded in established analytical principles, ensuring the generation of robust and reliable data.
I. Structural Elucidation and Verification
Prior to any detailed physicochemical analysis, unambiguous confirmation of the chemical structure is paramount. The following spectroscopic techniques, used in concert, provide a comprehensive structural picture.
A. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the connectivity of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
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Data Analysis: Compare the experimentally determined monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass. A mass accuracy of < 5 ppm is considered acceptable for confirmation of the elemental composition.
Expected Data:
| Parameter | Theoretical Value |
| Chemical Formula | C₁₃H₁₀ClN₃S |
| Molecular Weight | 275.76 g/mol |
| Monoisotopic Mass | 275.0284 |
| Expected [M+H]⁺ | 276.0357 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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Data Analysis:
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¹H NMR: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals to assign protons to their respective positions in the molecule. The phenyl group protons are expected in the aromatic region (typically δ 7.0-8.0 ppm), and the methyl group protons will appear as a singlet in the aliphatic region (typically δ 2.0-3.0 ppm).
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¹³C NMR: Analyze the chemical shifts of the carbon signals to assign each carbon atom. The number of signals should correspond to the number of unique carbon environments in the molecule.
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C. X-ray Crystallography
For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
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Data Analysis: The refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
II. Purity Assessment
The purity of the compound is a critical parameter that can significantly impact the accuracy of all other physicochemical measurements. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing purity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
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Instrumentation: Use an HPLC system equipped with a C18 stationary phase column and a UV detector.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.
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Method:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
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Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
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Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
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Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for in-depth physicochemical characterization.
III. Determination of Key Physicochemical Properties
A. Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.
Experimental Protocol: Capillary Melting Point
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Sample Preparation: Finely powder the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
B. Solubility
Solubility is a critical determinant of a drug's bioavailability. It should be assessed in both aqueous and organic solvents.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and organic solvents like ethanol and DMSO.
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Procedure:
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Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
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Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Centrifuge or filter the suspension to remove the undissolved solid.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
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Data Reporting: Report the solubility in units of mg/mL or µM.
C. Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Given the presence of nitrogen atoms in the pyrimidine ring, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is expected to be a weak base.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Prepare a solution of the compound of known concentration in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Specialized software is often used for accurate pKa calculation from the titration data.
IV. Visualizing the Workflow and Structure
Clear visual representations of the molecular structure and the characterization workflow are essential for effective communication of the scientific process.
Caption: Workflow for the physicochemical characterization of a novel compound.
V. Conclusion
The systematic application of the analytical methodologies outlined in this guide will yield a comprehensive physicochemical profile of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine. This data set is foundational for any subsequent studies, including in vitro biological assays, formulation development, and pharmacokinetic evaluations. A thorough understanding of these core properties at an early stage is an indispensable component of an efficient and successful drug discovery program.
References
- Note: As specific experimental data for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is not widely published, the following references provide authoritative guidance on the analytical techniques described.
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High-Resolution Mass Spectrometry: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
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NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
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X-ray Crystallography: Clegg, W., Blake, A. J., Ibers, J. A., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
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HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
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Solubility and pKa Determination: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
